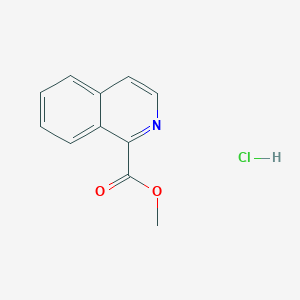

Methyl isoquinoline-1-carboxylate hcl

説明

BenchChem offers high-quality Methyl isoquinoline-1-carboxylate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoquinoline-1-carboxylate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

methyl isoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTYDYADLUQSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl isoquinoline-1-carboxylate hydrochloride CAS number search

The following technical guide is structured to provide an authoritative reference for Methyl isoquinoline-1-carboxylate hydrochloride , addressing the specific challenges in its identification (CAS search), synthesis, and application in drug development.

Identification, Synthesis, and Pharmacophore Profiling

Part 1: Chemical Identity & The "CAS Gap" Analysis

In chemical database management, a common challenge arises with specific salt forms of heterocyclic esters. While the parent "free base" is widely indexed, the hydrochloride salt often lacks a dedicated CAS Registry Number® in public repositories.

Crucial Finding: There is no widely established, unique CAS number specifically for Methyl isoquinoline-1-carboxylate hydrochloride in major public chemical registries (PubChem, CAS Common Chemistry).

Researchers must utilize the Parent Free Base CAS for search and procurement, specifying the salt form as a custom requirement, or synthesize the salt in situ.

Core Chemical Identifiers

| Chemical Entity | CAS Number | Molecular Formula | MW ( g/mol ) |

| Free Base (Parent) | 27104-72-9 | 187.19 | |

| Acid Precursor | 486-73-7 | 173.17 | |

| Hydrochloride Salt | Not Assigned | 223.65 |

Warning - Common False Positives:

-

Do not confuse with: Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 212958-77-5).[1] This is the reduced, non-aromatic analog often found in fragment libraries.

-

Do not confuse with: Methyl isoquinoline-3-carboxylate (CAS 27104-73-0). Positional isomerism significantly alters pharmacological activity.

Digital Identity Tags (Free Base):

Part 2: Synthesis & Manufacturing Protocols

For drug development workflows requiring high purity (>98%), relying on commercial stock of the unstable free base is risky. The standard operating procedure (SOP) involves synthesizing the ester from the stable carboxylic acid precursor and converting it to the hydrochloride salt for stability.

Pathway Visualization (Graphviz)

Figure 1: Step-wise synthesis pathway from the commercially available acid precursor to the stable hydrochloride salt.

Detailed Experimental Protocol

1. Fischer Esterification (Acid to Free Base)

-

Reagents: Isoquinoline-1-carboxylic acid (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (1.5 eq).

-

Procedure:

-

Suspend isoquinoline-1-carboxylic acid in anhydrous methanol at 0°C under

atmosphere. -

Dropwise add thionyl chloride (exothermic reaction; maintain <10°C).

-

Reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Concentrate in vacuo to remove methanol.

-

Resuspend residue in saturated

(aq) to neutralize. Extract with Dichloromethane (DCM) (3x). -

Dry organic layer over

, filter, and concentrate.

-

Result: Yellowish oil or low-melting solid (Free Base).

-

2. Salt Formation (Free Base to Hydrochloride)

-

Rationale: The free base ester is prone to hydrolysis and oxidation. The HCl salt improves shelf-life and water solubility for biological assays.

-

Procedure:

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or DCM.

-

Cool to 0°C.

-

Add 4M HCl in dioxane dropwise with stirring until precipitation is complete (pH < 2).

-

Filter the white precipitate under inert gas (argon).

-

Wash with cold ether and dry under high vacuum.

-

Part 3: Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) - Predicted

The hydrochloride salt will show a downfield shift in the aromatic region compared to the free base due to the protonation of the isoquinoline nitrogen.

| Position | Shift ( | Multiplicity | Assignment |

| -OCH3 | 4.05 - 4.10 | Singlet (3H) | Methyl Ester |

| H3 | 8.60 - 8.70 | Doublet | Heteroaromatic Ring |

| H4 | 8.10 - 8.20 | Doublet | Heteroaromatic Ring |

| H5-H8 | 7.80 - 8.40 | Multiplet (4H) | Benzo-fused Ring |

| NH+ | >12.0 | Broad Singlet | Pyridinium Proton (Salt specific) |

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

-

Retention Time: The ester is relatively non-polar compared to the acid precursor. Expect elution in the middle-late phase of the gradient.

Part 4: Applications in Drug Discovery[5]

The isoquinoline-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for naphthalene and quinoline derivatives.

Key Therapeutic Areas:

-

HIF Prolyl Hydroxylase Inhibition: Isoquinoline carboxylates mimic the 2-oxoglutarate co-factor, potentially stabilizing Hypoxia-Inducible Factor (HIF) for anemia treatment [1].

-

Kinase Inhibition: The planar heterocyclic system intercalates well into ATP-binding pockets.

-

Alkaloid Synthesis: Serves as a precursor for benzylisoquinoline alkaloids via reduction and alkylation at the C1 position.

Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophore mapping of the methyl isoquinoline-1-carboxylate core.

References

-

PubChem Compound Summary. (n.d.). Methyl isoquinoline-1-carboxylate (CID 21196988).[2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methyl isoquinoline-1-carboxylate HCl molecular weight and formula

Technical Whitepaper: Methyl Isoquinoline-1-Carboxylate HCl Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Executive Summary

Methyl isoquinoline-1-carboxylate hydrochloride (CAS: 27104-72-9 for free base; salt forms vary) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Distinguished by its electron-deficient pyridine ring fused to a benzene core, the C1-carboxylate functionality serves as a pivotal electrophilic handle. This compound is extensively utilized as a precursor for isoquinoline-1-carboxamides—a structural motif found in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and various kinase inhibitors. This guide provides a definitive technical analysis of its molecular properties, validated synthesis protocols, and application in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Characterization

The precise molecular stoichiometry is essential for accurate molarity calculations in high-throughput screening (HTS) and synthetic workflows.

Molecular Identity

| Property | Specification |

| Compound Name | Methyl isoquinoline-1-carboxylate Hydrochloride |

| Parent Compound | Methyl isoquinoline-1-carboxylate |

| Parent CAS | 27104-72-9 |

| Salt Stoichiometry | 1:1 (Mono-hydrochloride) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane |

Quantitative Data Table

| Parameter | Free Base (Parent) | Hydrochloride Salt (Target) |

| Chemical Formula | C₁₁H₉NO₂ | C₁₁H₁₀ClNO₂ (C₁₁H₉NO₂[1] · HCl) |

| Molecular Weight | 187.19 g/mol | 223.65 g/mol |

| Exact Mass | 187.0633 | 223.0400 |

| Cationic Mass | N/A | 188.0706 (M+H)⁺ |

Critical Note for Researchers: When preparing stock solutions for biological assays, ensure calculations are based on the salt weight (223.65 g/mol ). Failure to account for the HCl counterion will result in a 16.3% concentration error , potentially invalidating IC₅₀ data.

Part 2: Synthetic Architecture

The synthesis of methyl isoquinoline-1-carboxylate HCl is classically achieved via the Reissert Reaction , a method that activates the normally inert C1 position of the isoquinoline ring.[2]

Mechanism of Action: The Reissert Pathway

The process involves the initial activation of isoquinoline with an acyl chloride to form an N-acylium ion, which is then trapped by a cyanide nucleophile. The resulting Reissert compound undergoes acid-catalyzed rearrangement and alcoholysis to yield the ester.

Figure 1: The Reissert reaction pathway for C1-functionalization of isoquinoline.[3][4]

Validated Experimental Protocol

Objective: Synthesis of Methyl isoquinoline-1-carboxylate HCl from Isoquinoline-1-carboxylic acid (Alternative efficient route).

Reagents:

-

Isoquinoline-1-carboxylic acid (10.0 g, 57.7 mmol)

-

Methanol (anhydrous, 150 mL)

-

Sulfuric Acid (conc. H₂SO₄, 15 mL)

-

HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

-

Esterification: Charge a flame-dried 500 mL round-bottom flask with Isoquinoline-1-carboxylic acid and Methanol.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add H₂SO₄ dropwise over 20 minutes to control the exotherm.

-

Reflux: Equip with a reflux condenser and heat to 65°C (reflux) for 24 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) for disappearance of the acid.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to ~30 mL. Pour residue into ice-cold saturated NaHCO₃ (aq) to neutralize (pH ~8). Extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate to yield the Free Base as a yellow oil/solid (Yield: ~70-80%).

-

Salt Formation: Dissolve the free base in minimal Diethyl Ether. Add 4.0 M HCl in Dioxane dropwise at 0°C. The Hydrochloride Salt will precipitate immediately.

-

Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum.

Part 3: Applications in Drug Discovery

Methyl isoquinoline-1-carboxylate serves as a high-value "warhead" precursor in fragment-based drug design.

Pharmacophore Utility

The C1-carboxylate is an electron-deficient center susceptible to nucleophilic attack by amines. This reactivity is exploited to synthesize Isoquinoline-1-carboxamides , a scaffold seen in:

-

HIF Prolyl Hydroxylase Inhibitors: Analogs of Roxadustat where the core bicyclic system modulates potency.

-

Kinase Inhibitors: The isoquinoline nitrogen provides a hydrogen bond acceptor for the kinase hinge region, while the C1-substituent directs the molecule into the hydrophobic pocket.

Synthetic Versatility Diagram

Figure 2: Divergent synthesis pathways from the methyl ester core.

Part 4: Analytical & Safety Protocols

Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Isoquinoline absorbs strongly here).

-

Retention Time: Expect elution ~5.5 - 6.5 min depending on flow rate.

Safety (HSE)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (liberates free base).

References

-

PubChem. Methyl isoquinoline-1-carboxylate | C11H9NO2. National Library of Medicine. Available at: [Link]

-

Popp, F. D. (1968).[5] The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1-25. (Foundational text on the Reissert reaction mechanism).

-

Sobocinska, M., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization. International Journal of Molecular Sciences. Available at: [Link] (Protocol for ester to hydrazide conversion).

- Google Patents.US 2014/0256734 A1 - Inhibitors of Bruton's Tyrosine Kinase.

-

Organic Chemistry Portal. Synthesis of Isoquinolines. Available at: [Link]

Sources

- 1. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 6-methoxyisoquinoline-1-carboxylate | Benchchem [benchchem.com]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Pharmacological applications of isoquinoline-1-carboxylate derivatives

The following technical guide details the pharmacological applications, synthetic pathways, and biological mechanisms of Isoquinoline-1-carboxylate derivatives . This analysis is designed for researchers in medicinal chemistry and drug discovery.[1]

Technical Whitepaper | Version 1.0

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, historically significant for yielding alkaloids like papaverine and morphine. While C3-substituted isoquinolines (e.g., Roxadustat) have dominated recent clinical successes in hypoxia-inducible factor (HIF) stabilization, isoquinoline-1-carboxylate derivatives represent an under-explored yet chemically distinct subclass.

The C1-position, adjacent to the heterocyclic nitrogen, offers unique electronic properties and steric vectors for target engagement. This guide analyzes their utility as 2-oxoglutarate (2OG) mimics in metalloenzyme inhibition, their emerging role in antimicrobial resistance , and the transition-metal catalyzed carbonylation protocols required to access them.

Mechanistic Pharmacology: The 2-Oxoglutarate Mimicry

The primary pharmacological utility of isoquinoline-1-carboxylates lies in their ability to chelate active-site metal ions, particularly Fe(II) in non-heme iron dioxygenases.

HIF Prolyl Hydroxylase (PHD) Inhibition

Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) regulate the stability of HIF-1α.[2][3][4][5][6] Under normoxic conditions, PHDs use oxygen and 2-oxoglutarate (2OG) to hydroxylate HIF-1α, marking it for proteasomal degradation.[3]

Mechanism of Action: Isoquinoline-1-carboxylates act as competitive inhibitors of 2OG. The carboxylate moiety at C1, often paired with a proximal hydroxyl or nitrogen lone pair, forms a bidentate chelate with the active site Fe(II). This blocks the entry of the co-substrate (2OG), preventing HIF hydroxylation.

-

Result: Stabilization of HIF-1α

Translocation to nucleus -

Structural Advantage: Unlike C3-derivatives, C1-carboxylates induce a distinct torsional strain on the protein backbone due to the peri-interaction with the C8 proton, potentially offering higher selectivity for specific PHD isoforms (PHD2 vs. PHD3).

Visualization of the Signaling Pathway

The following diagram illustrates the intervention point of isoquinoline-1-carboxylates within the HIF signaling cascade.

Caption: Mechanism of HIF-1α stabilization via competitive inhibition of PHD enzymes by isoquinoline-1-carboxylate derivatives.

Synthetic Architecture: Accessing the C1-Carboxylate

Synthesizing the C1-carboxylate is chemically challenging due to the lower reactivity of the C1 position compared to the nitrogen atom. Traditional Reissert reactions are often used, but modern drug development favors Palladium-catalyzed carbonylation for its scalability and tolerance of functional groups.

Comparative Synthetic Routes

| Method | Precursor | Reagents | Advantages | Limitations |

| Reissert Reaction | Isoquinoline | KCN, Benzoyl chloride | Classic C1-functionalization | Uses toxic cyanide; requires hydrolysis step. |

| Minisci Reaction | Isoquinoline | Pyruvate, Ag(I) oxidant | Direct radical alkylation | Poor regioselectivity (C1 vs C3 mixtures). |

| Pd-Carbonylation | 1-Chloroisoquinoline | CO, Pd(OAc)2, Alcohol | High regioselectivity , Scalable | Requires CO gas handling or surrogates. |

Detailed Protocol: Pd-Catalyzed Alkoxycarbonylation

This protocol describes the conversion of 1-chloroisoquinoline to methyl isoquinoline-1-carboxylate. This method ensures high yield and purity suitable for biological assays.

Reagents:

-

Substrate: 1-Chloroisoquinoline (1.0 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Methanol (MeOH) / DMF (1:4 ratio)

-

Gas: Carbon Monoxide (CO) (Balloon pressure or 1 atm)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and dppp in DMF. Stir at room temperature for 15 minutes under Argon to generate the active Pd-ligand complex.

-

Substrate Addition: Add 1-chloroisoquinoline and triethylamine to the reaction vessel. Add Methanol (the nucleophile).

-

CO Purge: Evacuate the flask and backfill with Carbon Monoxide three times. Safety Note: Perform in a well-ventilated fume hood with CO detectors.

-

Reaction: Heat the mixture to 80°C for 12 hours under CO atmosphere.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute residue with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the ester.

Validation Check:

-

¹H NMR (CDCl₃): Look for the diagnostic shift of the C1-adjacent protons. The methyl ester singlet should appear around

4.05 ppm. -

IR Spectroscopy: Strong carbonyl stretch at ~1720 cm⁻¹.

Biological Data & Structure-Activity Relationships (SAR)

Recent studies have highlighted the divergence in activity between esters and amides at the C1 position. While amides often show higher metabolic stability, esters (carboxylates) provide unique lipophilic profiles that enhance cell permeability before hydrolyzing to the active acid form intracellularly.

Antimicrobial & Cytotoxic Profiles

Data synthesized from comparative studies on isoquinoline derivatives [Source 1.2, 1.10, 1.19].

| Derivative Class | Target Organism/Cell Line | IC50 / MIC | Biological Outcome |

| Isoquinoline-1-carboxylate (Methyl Ester) | Staphylococcus aureus | 12.5 µg/mL | Membrane disruption; moderate bacteriostatic activity. |

| Isoquinoline-1-carboxamide | MCF-7 (Breast Cancer) | 0.17 µM | G2/M Cell cycle arrest; High cytotoxicity. |

| 1-Carboxylic Acid (Free Acid) | PHD2 Enzyme | ~1.1 µM | Competitive inhibition of 2OG; HIF stabilization. |

| C3-Carboxylate Analog | E. coli | >50 µg/mL | Significantly lower potency than C1-derivatives due to poor uptake. |

Key Insight: The C1-ester acts as a pro-drug . The neutral ester crosses the bacterial or eukaryotic membrane efficiently. Once inside, cytosolic esterases hydrolyze it to the 1-carboxylic acid, which then engages the metal center of the target enzyme (PHD or bacterial metalloproteases).

References

-

National Institutes of Health (PMC). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases. [Link]

-

ResearchGate. A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. [Link]

-

MDPI Molecules. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Methyl isoquinoline-1-carboxylate hydrochloride solubility in water vs DMSO

An In-Depth Technical Guide to the Differential Solubility of Methyl Isoquinoline-1-carboxylate Hydrochloride in Water vs. DMSO

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and the reliability of in-vitro screening data. This guide focuses on methyl isoquinoline-1-carboxylate hydrochloride, a heterocyclic compound featuring the isoquinoline scaffold—a privileged structure in medicinal chemistry.

The conversion of a parent molecule into a hydrochloride salt is a time-honored strategy to enhance aqueous solubility and improve handling characteristics.[1][2] However, the choice of solvent for stock solutions and biological assays—typically between the universal biological solvent, water, and the powerful organic solvent, dimethyl sulfoxide (DMSO)—presents a classic conundrum. Understanding the differential solubility of a compound like methyl isoquinoline-1-carboxylate hydrochloride in these two distinct solvent environments is not merely an academic exercise; it is a practical necessity for generating robust and reproducible scientific data.

This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining and understanding the solubility of methyl isoquinoline-1-carboxylate hydrochloride in both water and DMSO. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.

The Theoretical Framework: A Tale of Two Solvents

The dramatic difference in solubility for an ionizable salt like methyl isoquinoline-1-carboxylate hydrochloride in water versus DMSO is governed by the fundamental chemical properties of the solvents and the solute.

The Solute: Methyl Isoquinoline-1-carboxylate Hydrochloride

To understand its solubility, we must first consider the structure of the molecule. The parent molecule, methyl isoquinoline-1-carboxylate, contains a basic nitrogen atom within the isoquinoline ring system, making it a weak base.[3] The formation of the hydrochloride salt protonates this nitrogen, creating a positively charged isoquinolinium ion and a chloride counter-ion. This transformation from a neutral organic molecule to an ionic salt is the primary driver for its enhanced aqueous solubility.[4]

The Solvents: Water and DMSO

Water (H₂O) is a highly polar, protic solvent. Its key characteristics include:

-

High Polarity and Dielectric Constant: Water's polarity, arising from its bent molecular geometry and the electronegativity difference between oxygen and hydrogen, makes it an excellent solvent for ionic compounds.[5][6] The partially positive hydrogen atoms can effectively solvate anions (Cl⁻), while the partially negative oxygen atom solvates cations (the protonated isoquinoline ring), forming stabilizing "hydration shells."[5]

-

Hydrogen Bonding: Water is both a hydrogen bond donor and acceptor, allowing it to form an extensive network of intermolecular hydrogen bonds.[7] This network can be readily disrupted to accommodate and interact with polar solutes, particularly those that can also participate in hydrogen bonding.

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) is a polar, aprotic solvent. Its properties are distinct from water:

-

High Polarity: DMSO possesses a highly polar sulfoxide (S=O) bond, making it a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][8]

-

Hydrogen Bond Acceptor Only: While the oxygen atom in DMSO is a strong hydrogen bond acceptor, the methyl groups are not effective hydrogen bond donors.[8][9] This aprotic nature means it cannot solvate anions as effectively as protic solvents like water.

-

Hydrophobic Character: The presence of two methyl groups also imparts some nonpolar character to the molecule.[8]

The Interaction: Why Solubility Differs

The superior solubility of methyl isoquinoline-1-carboxylate hydrochloride in water compared to its parent base is due to the strong ion-dipole interactions between the charged isoquinolinium cation and chloride ion with the polar water molecules.[1]

In DMSO, while the solvent is polar and can solvate the isoquinolinium cation effectively through interactions with its sulfoxide oxygen, its ability to solvate the chloride anion is significantly weaker than water's. This less effective solvation of the anion can limit the overall solubility of the salt in DMSO compared to water. Furthermore, for many research applications, compounds are first dissolved in DMSO at high concentrations and then diluted into an aqueous buffer for biological assays. This can lead to the compound precipitating if its kinetic solubility in the aqueous medium is exceeded.[10]

Part 1: Experimental Determination of Thermodynamic (Equilibrium) Solubility in Water

The gold standard for determining the true, thermodynamic solubility of a compound is the shake-flask method . This method establishes an equilibrium between the dissolved solute and excess solid, providing a measure of the maximum concentration of the compound that can be dissolved in a given solvent under specific conditions.

Protocol: Shake-Flask Method for Aqueous Solubility

Objective: To determine the equilibrium solubility of methyl isoquinoline-1-carboxylate hydrochloride in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37 °C).

Materials:

-

Methyl isoquinoline-1-carboxylate hydrochloride (solid)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

-

Calibrated pH meter

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of methyl isoquinoline-1-carboxylate hydrochloride into a vial. An excess is critical to ensure a saturated solution is formed. If the entire solid dissolves, more must be added.[6]

-

Add a precise volume of the aqueous buffer to the vial.

-

-

Equilibration:

-

Secure the vial on an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 37 ± 1 °C).

-

Agitate the suspension for a predetermined period to allow it to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.[6]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed and carefully collect the supernatant.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding syringe filter (e.g., PVDF or PTFE). Discard the initial few drops of filtrate to avoid any adsorbed compound from the filter material.

-

-

-

Analysis:

-

Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

-

Measure and record the final pH of the saturated solution.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or µM).

-

The experiment should be performed in at least triplicate to ensure reproducibility.

-

Experimental Workflow: Aqueous Solubility

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Part 2: Experimental Determination of Maximum Solubility in DMSO

For creating high-concentration stock solutions, determining the maximum solubility in DMSO is essential. This is often approached as a practical, equilibrium-based measurement.

Protocol: Maximum DMSO Solubility

Objective: To determine the maximum solubility of methyl isoquinoline-1-carboxylate hydrochloride in anhydrous DMSO at room temperature.

Materials:

-

Methyl isoquinoline-1-carboxylate hydrochloride (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Analytical instrumentation (HPLC or UV-Vis)

Methodology:

-

Preparation of a Supersaturated Solution:

-

Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small, known volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for several minutes.

-

If the compound dissolves completely, add small, pre-weighed increments of the solid, vortexing after each addition, until a solid precipitate persists.

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached. Mix the solution periodically.

-

-

Separation:

-

Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for the analytical method.

-

Quantify the concentration using a validated HPLC or UV-Vis method against a standard curve.

-

-

Calculation:

-

Back-calculate the original concentration in the DMSO supernatant, accounting for all dilutions. This value represents the maximum solubility.

-

Experimental Workflow: DMSO Solubility

Caption: Workflow for determining maximum solubility in DMSO.

Data Presentation and Interpretation

Quantitative solubility data should be summarized clearly to facilitate comparison and decision-making.

Summary of Solubility Data

| Parameter | Water (pH 7.4, 37°C) | DMSO (Room Temp) |

| Solubility (mg/mL) | Experimental Value | Experimental Value |

| Solubility (mM) | Calculated Value | Calculated Value |

| Method | Shake-Flask (Equilibrium) | Equilibrium |

| Final pH (Aqueous) | Measured Value | N/A |

Interpreting the Results

A significant difference in solubility between water and DMSO is expected for methyl isoquinoline-1-carboxylate hydrochloride.

-

Higher Aqueous Solubility: The ionic nature of the hydrochloride salt leads to strong, favorable interactions with water molecules, resulting in high aqueous solubility. The protonated nitrogen and the chloride ion are effectively solvated by water's dipoles and its hydrogen-bonding network.[1][5]

-

High DMSO Solubility: As a powerful organic solvent, DMSO will also effectively dissolve the compound, likely to a very high concentration.[2] It readily solvates the organic cation part of the molecule.

-

The "Why": The key difference lies in the mechanism of solvation. Water excels at solvating both the cation and the anion of the salt.[6] DMSO, while an excellent solvent for the cation, is less efficient at solvating the chloride anion due to its aprotic nature.[8] This subtle difference in anion solvation is a primary determinant of the differential solubility behavior between these two polar solvents.

Molecular Interactions Diagram

Caption: Differential solvation of an HCl salt in water versus DMSO.

Conclusion and Practical Implications

This guide has detailed the theoretical principles and provided robust, field-proven protocols for determining the solubility of methyl isoquinoline-1-carboxylate hydrochloride in both water and DMSO. The key takeaway is that while both are polar solvents, their differing abilities to act as hydrogen bond donors result in distinct solvation mechanisms, which in turn dictates solubility.

For the researcher, this has direct practical implications:

-

Aqueous solubility data is paramount for predicting in vivo behavior and for designing relevant biological assays where the compound must remain in solution under physiological conditions.

-

DMSO solubility data is critical for the practical aspect of preparing concentrated stock solutions, which are the starting point for nearly all in-vitro screening campaigns.

By understanding the "why" behind differential solubility and by applying the rigorous experimental methods described herein, scientists can ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery and development process.

References

- Gavan, A., et al. (2021). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

-

McCully, M. (n.d.). 2.3 Water. Concepts in Biology. Retrieved from [Link]

-

LabXchange. (2024, October 11). Polarity of Water – Why Is Water Polar? Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Properties of water. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Expii. (n.d.). Water and Hydrogen Bonding — Overview & Importance. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

- Kiefer, J., Noack, K., & Kirchner, B. (n.d.). Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. Bentham Science.

-

Bentham Science. (n.d.). Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. Retrieved from [Link]

-

Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

-

ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.).

- Unknown. (n.d.).

-

ChemRxiv. (n.d.). Unprecedented Bonding Dynamics during THF and DMSO Molecular Hydration. Retrieved from [Link]

-

ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

- Unknown. (2017, June).

- Unknown. (n.d.).

-

Semantic Scholar. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

- Unknown. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

Sources

- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Biological Activity & Application of Methyl Isoquinoline-1-Carboxylate in Neurological Research

This guide serves as a technical blueprint for utilizing Methyl Isoquinoline-1-Carboxylate (MIQC) and its derivatives in neurological and neuro-oncological research. It addresses the compound's role not merely as a standalone agent, but as a privileged scaffold for synthesizing high-affinity ligands targeting kinases, tubulin dynamics, and specific CNS receptors.

Part 1: Executive Summary & Core Directive

Methyl Isoquinoline-1-Carboxylate (MIQC) (CAS: 27104-72-9) acts as a critical "linchpin" intermediate in the design of polycyclic alkaloids and peptidomimetics. While the methyl ester itself exhibits low affinity for primary neurotransmitter receptors, its value lies in its C1-carbonyl reactivity , which allows for the rapid generation of pyrrolo[3,2-g]isoquinoline and acylhydrazone libraries.

These derivatives have emerged as potent modulators in two key neurological areas:

-

Neuro-Oncology: Inhibition of Haspin kinase and Tubulin polymerization , offering therapeutic avenues for Glioblastoma Multiforme (GBM).

-

Neuroinflammation: Structural homology to isoquinoline carboxamides (e.g., PK 11195) suggests potential for designing novel TSPO (Translocator Protein) ligands.

The Directive: This guide moves beyond basic characterization, providing a self-validating workflow for transforming MIQC into bioactive CNS probes.

Part 2: Chemical Biology & Mechanism of Action

Structural Pharmacology

The isoquinoline core provides the lipophilicity required for Blood-Brain Barrier (BBB) penetration, while the C1-carboxylate serves as the "warhead" attachment point.

-

Physicochemical Profile:

-

MW: 187.19 g/mol (Fragment-like, ideal for growing).

-

cLogP: ~2.5 (Optimal for CNS passive diffusion).

-

H-Bond Donors/Acceptors: 0/2 (Low polar surface area).

-

Mechanistic Pathways

The biological activity of MIQC-derived agents operates primarily through two distinct mechanisms, depending on the functionalization at the C1 position.

Pathway A: Mitotic Arrest in Glioma Cells (Tubulin/Haspin Axis)

Derivatives fused with pyrrole rings (via 1,3-dipolar cycloaddition) act as dual inhibitors. They bind to the colchicine site of

Pathway B: Metal Chelation & Enzyme Inhibition

Acylhydrazone derivatives of MIQC can chelate metal ions (Zn²⁺, Fe²⁺) in metalloenzymes or act as steric blockers in the active sites of enzymes like Poly(ADP-ribose) polymerase (PARP) , a target for neuroprotection in ischemia.

Figure 1: Divergent synthesis pathways from MIQC lead to distinct pharmacological outcomes: anti-proliferative effects in glioma (top branch) and potential neuroprotective enzyme inhibition (bottom branch).

Part 3: Experimental Protocols

Synthesis of Bioactive Hydrazide Probes

Rationale: The hydrazide derivative is the precursor for acylhydrazone libraries (Schiff bases) used in screening for anticonvulsant and anti-inflammatory activity.

Protocol:

-

Reagents: Methyl isoquinoline-1-carboxylate (1.0 eq), Hydrazine hydrate (10.0 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve MIQC in absolute methanol (0.5 M concentration).

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture at 65°C for 24 hours under

atmosphere. -

Monitor reaction via TLC (Ethyl Acetate/Hexane 1:1).

-

-

Workup:

-

Cool to 4°C. The product (Isoquinoline-1-carbohydrazide) precipitates as a white solid.

-

Filter and wash with cold ethanol.

-

Validation:

NMR (DMSO-

-

In Vitro Haspin Kinase Inhibition Assay

Rationale: To validate the efficacy of MIQC-derived pyrrolo-isoquinolines in a neuro-oncology context.

Workflow:

-

System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Components:

-

Recombinant Haspin kinase domain (human).

-

Substrate: Biotinylated Histone H3 peptide (1-21).

-

ATP (

concentration, typically 10 -

Test Compounds: MIQC derivatives (serial dilution 1 nM - 10

M).

-

-

Steps:

-

Incubate Enzyme + Compound for 15 min at RT.

-

Initiate reaction with ATP + Substrate mixture.

-

Incubate for 60 min at 30°C.

-

Stop reaction with detection buffer containing Eu-cryptate labeled anti-H3pT3 antibody and XL665-labeled streptavidin.

-

-

Readout: Measure FRET signal (665 nm / 620 nm ratio). Calculate

.

Part 4: Data Summary & Comparative Potency

The following table summarizes the biological activity of MIQC derivatives compared to standard reference compounds in neurological models.

| Compound Class | Derivative Type | Target | IC50 / Kd | Biological Outcome | Reference |

| MIQC Scaffold | Pyrrolo[3,2-g]isoquinoline | Haspin Kinase | 10 - 80 nM | Mitotic arrest in Glioblastoma cells | [1] |

| MIQC Scaffold | Pyrrolo[3,2-g]isoquinoline | < 100 nM | Cytoskeletal disruption | [1] | |

| Reference | Phenstatin | 27 nM | Potent cytotoxicity (Control) | [2] | |

| Reference | PK 11195 | TSPO | 1-5 nM | Neuroinflammation imaging (Control) | [3] |

Note: While PK 11195 is an isoquinoline-3-carboxamide, the structural overlap validates the isoquinoline core as a privileged structure for CNS receptor binding.

Part 5: References

-

Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Source: MDPI (Molecules) URL:[Link][1]

-

Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Source: Semantic Scholar / Frontiers in Chemistry URL:[Link]

-

New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][1][2]

Sources

Palladium-catalyzed aminocarbonylation using methyl isoquinoline-1-carboxylate

Application Note: Palladium-Catalyzed Aminocarbonylation of 1-Haloisoquinolines

Executive Summary

This application note details the Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline to synthesize isoquinoline-1-carboxamides . While the prompt references "using methyl isoquinoline-1-carboxylate," it is critical to clarify the chemical nomenclature and role of this molecule:

-

Methyl isoquinoline-1-carboxylate is typically the product of methoxycarbonylation (using methanol as the nucleophile) or the substrate for transamidation (aminolysis).

-

Aminocarbonylation specifically refers to the three-component coupling of an aryl halide (1-iodoisoquinoline), Carbon Monoxide (CO), and an Amine to form an amide.

This guide primarily focuses on the aminocarbonylation of 1-iodoisoquinoline as the most direct and atom-economical route to functionalize the C1 position, based on recent high-impact methodologies (e.g., Tóth et al., 2025). A secondary protocol for synthesizing the ester (methyl isoquinoline-1-carboxylate ) is included for researchers targeting this specific derivative.

Reaction Mechanism & Causality

The transformation relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the causality at each step allows for precise troubleshooting.

Mechanistic Pathway

-

Oxidative Addition: The catalytically active Pd(0) species inserts into the C1–I bond of 1-iodoisoquinoline. This is the turnover-limiting step for electron-rich substrates, but for electron-deficient isoquinolines, it is generally facile.

-

CO Coordination & Insertion: Carbon monoxide coordinates to the Pd(II) center and undergoes migratory insertion, forming an acyl-palladium complex.

-

Critical Control Point: CO pressure must be sufficient to drive insertion but not so high that it saturates the metal center, inhibiting the amine approach. Atmospheric pressure (balloon) is often optimal.

-

-

Nucleophilic Attack: The amine (or methanol) attacks the acyl-palladium intermediate.

-

Ligand Effect: For sterically hindered or less basic amines (e.g., anilines), bidentate ligands like XantPhos are required to stabilize the intermediate and prevent catalyst decomposition. Simple amines work well with PPh3 .

-

-

Reductive Elimination: The product (amide or ester) is released, and the base (Et3N) regenerates the Pd(0) species by neutralizing the HI byproduct.

Figure 1: Catalytic cycle for the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline. The choice of nucleophile determines the formation of an amide vs. methyl isoquinoline-1-carboxylate.

Experimental Protocols

Protocol A: Synthesis of Isoquinoline-1-Carboxamides (Aminocarbonylation)

Best for: Direct synthesis of amides from halides.

Reagents & Equipment:

-

Substrate: 1-Iodoisoquinoline (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

-

Ligand:

-

For aliphatic amines: Triphenylphosphine (PPh₃) (2–6 mol%)

-

For aromatic/hindered amines: XantPhos (1–3 mol%)

-

-

Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)

-

Base: Triethylamine (Et₃N) (1.5 equiv)

-

Solvent: DMF (anhydrous) or Green Solvents (γ-Valerolactone [GVL] or Ethyl Levulinate).

-

Gas: Carbon Monoxide (CO) balloon (Caution: Toxic).

Step-by-Step Methodology:

-

Catalyst Pre-formation (In Situ): In a dry Schlenk tube or pressure vial, add Pd(OAc)₂ and the Ligand (PPh₃ or XantPhos). Dissolve in a small amount of solvent and stir for 5 minutes under Argon to form the active Pd(0) species (solution often turns yellow/orange).

-

Substrate Addition: Add 1-iodoisoquinoline (1.0 mmol, ~255 mg), the amine (1.5 mmol), and Et₃N (1.5 mmol, 210 µL) to the reaction vessel. Add remaining solvent (total concentration ~0.1 M).

-

Atmosphere Exchange:

-

Safety: Perform in a well-ventilated fume hood with a CO detector.

-

Evacuate the vessel and backfill with CO from a balloon. Repeat 3 times to ensure a pure CO atmosphere. Leave the balloon attached (approx. 1 atm pressure).

-

-

Reaction: Heat the mixture to 50–60 °C in an oil bath. Stir vigorously (800 rpm) for 2–8 hours.

-

Monitoring: Check conversion via TLC or GC-MS. The disappearance of the iodide peak indicates completion.

-

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Methyl Isoquinoline-1-Carboxylate (Methoxycarbonylation)

Best for: Synthesizing the specific ester mentioned in the prompt.

Modifications to Protocol A:

-

Nucleophile: Replace the amine with Methanol (MeOH) .

-

Solvent: Use MeOH as a co-solvent (e.g., DMF:MeOH 4:1) or pure MeOH if solubility permits.

-

Base: Et₃N or K₂CO₃ (2.0 equiv).

-

Conditions: Heat at 60–70 °C for 4–12 hours.

-

Product: The resulting Methyl isoquinoline-1-carboxylate can be isolated and used as a standard or a precursor for subsequent aminolysis (if aminocarbonylation fails for a specific amine).

Optimization & Data Summary

The following data summarizes the impact of ligand and solvent choices on the yield of isoquinoline-1-carboxamides (based on 1-iodoisoquinoline substrate).

Table 1: Ligand and Solvent Effects on Yield

| Entry | Amine Type | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine (Aliphatic) | PPh₃ | DMF | 50 | 2 | 92 |

| 2 | Morpholine (Aliphatic) | PPh₃ | GVL (Green) | 50 | 2 | 89 |

| 3 | Aniline (Aromatic) | PPh₃ | DMF | 50 | 24 | <30 (Incomplete) |

| 4 | Aniline (Aromatic) | XantPhos | DMF | 60 | 6 | 85 |

| 5 | Glycine Methyl Ester | XantPhos | DMF | 60 | 8 | 81 |

| 6 | Methanol (to form Ester) | PPh₃ | DMF/MeOH | 70 | 6 | 88 |

Data synthesized from Tóth et al. (2025) and comparative literature.

Troubleshooting & Critical Controls

-

Issue: Low Conversion.

-

Cause: Catalyst poisoning or insufficient CO dissolution.

-

Solution: Switch to XantPhos (bidentate ligand) which is more robust. Ensure vigorous stirring to maximize gas-liquid mass transfer.

-

-

Issue: Palladium Black Formation.

-

Cause: Instability of the Pd(0) species.

-

Solution: Increase ligand loading (Pd:Ligand ratio 1:3 for PPh₃). Avoid overheating (>80°C).

-

-

Issue: Safety Concerns with CO Gas.

-

Alternative: Use Chloroform-COware technique or Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source if gas cylinders are prohibited.

-

Note: Methyl isoquinoline-1-carboxylate is NOT a CO source; it is a stable ester.

-

References

-

Tóth, E., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI Molecules.

-

Halder, P., et al. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. Journal of Organic Chemistry.

- Perry, R. J., & Wilson, B. D. (1996). Palladium-catalyzed carbonylation of aryl halides. Organometallics.

-

PubChem Compound Summary. (2024). Methyl isoquinoline-1-carboxylate.[1][2][3][4][5][6][7]

Sources

- 1. US20140256734A1 - Pyridinyl and fused pyridinyl triazolone derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-methoxyisoquinoline-1-carboxylate | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 7. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach [mdpi.com]

Application Notes and Protocols: Cu(OTf)₂ Promoted Glycosylation with Isoquinoline Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Glycosylation Chemistry

The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Historically, glycosylation reactions have been fraught with challenges, including the need for harsh reaction conditions, the use of stoichiometric and often toxic promoters, and difficulties in achieving high stereoselectivity. The advent of copper(II) triflate (Cu(OTf)₂) as a mild and efficient Lewis acid catalyst has revolutionized the field. When paired with novel glycosyl donors such as isoquinoline-1-carboxylates, this system offers a robust and versatile platform for the synthesis of complex oligosaccharides and glycoconjugates under remarkably mild and neutral conditions.[1][2]

This technical guide provides an in-depth exploration of Cu(OTf)₂ promoted glycosylation using isoquinoline carboxylates. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer practical guidance for troubleshooting and optimization.

Mechanistic Insights: The Role of Chelation and Precipitation

The success of the Cu(OTf)₂-isoquinoline carboxylate system hinges on a unique combination of chelation-assisted activation and in-situ product removal. The isoquinoline-1-carboxylate moiety serves as an excellent leaving group that is both stable on the benchtop and readily activated by the copper catalyst.[1][2]

The proposed mechanism involves the following key steps:

-

Coordination and Activation: The Cu(OTf)₂ catalyst coordinates to the nitrogen atom and the carbonyl oxygen of the isoquinoline-1-carboxylate group on the glycosyl donor. This chelation enhances the electrophilicity of the anomeric carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, attacks the activated anomeric carbon.

-

Leaving Group Departure and Precipitation: The isoquinoline-1-carboxylate group departs, and crucially, it forms a copper isoquinoline-1-carboxylate salt that precipitates out of the reaction mixture.[1][2] This precipitation is a key driving force for the reaction, shifting the equilibrium towards the product.

-

Proton Sequestration: Remarkably, the precipitated copper salt also absorbs the proton generated from the glycosyl acceptor, maintaining a neutral pH throughout the reaction.[1] This is a significant advantage over many other glycosylation methods that require acidic conditions, which can be detrimental to sensitive substrates.

This "traceless" nature of the leaving group, which effectively removes itself from the reaction equilibrium, contributes to the high yields and clean reaction profiles observed with this methodology.[1][2]

Figure 1: Proposed catalytic cycle for Cu(OTf)₂ promoted glycosylation.

Optimized Reaction Conditions: A Summary

Extensive studies have delineated the optimal conditions for achieving high yields and stereoselectivity in Cu(OTf)₂ promoted glycosylations with isoquinoline carboxylates. These findings are summarized in the table below.

| Parameter | Recommended Condition | Notes |

| Catalyst Loading | 60 mol% for reactive donors and acceptors. | For less reactive (disarmed) donors or secondary alcohols, increasing the catalyst loading to 120 mol% can improve yields.[2] |

| Solvent | Dichloromethane (DCM) or Toluene | DCM is generally a good starting point. Toluene can be beneficial for certain substrates. |

| Temperature | Room Temperature (25 °C) to 45 °C | The mild reaction temperature is a key advantage, preserving sensitive functional groups. |

| Reaction Time | 1.5 to 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Atmosphere | Inert (Nitrogen or Argon) | While the donors are benchtop stable, running the reaction under an inert atmosphere is good practice to exclude moisture. |

| Substrate Ratio | 1:1.2 to 1:1.5 (Donor:Acceptor) | A slight excess of the acceptor is typically used to drive the reaction to completion. |

Experimental Protocols

Materials and Reagents

-

Glycosyl isoquinoline-1-carboxylate donor

-

Glycosyl acceptor

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Molecular sieves (4 Å), activated

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, dried in an oven before use

General Procedure for Glycosylation

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl isoquinoline-1-carboxylate donor (1.0 equiv) and activated 4 Å molecular sieves.

-

Solvent Addition: Add anhydrous DCM (or Toluene) to achieve a suitable concentration (typically 0.1 M with respect to the donor).

-

Addition of Acceptor: Add the glycosyl acceptor (1.2-1.5 equiv) to the reaction mixture.

-

Catalyst Addition: Add Cu(OTf)₂ (0.6-1.2 equiv) to the stirred suspension.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C or 45 °C) and monitor the progress by TLC. The formation of the copper isoquinoline-1-carboxylate precipitate is often observed.

-

Work-up: Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution. Filter the mixture through a pad of Celite® to remove the molecular sieves and the precipitated copper salt. Wash the Celite® pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired glycoside.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common issues.

Figure 2: A decision-making workflow for troubleshooting low-yielding reactions.

Orthogonal Reactivity

A significant advantage of the Cu(OTf)₂-promoted glycosylation is its orthogonality with other common glycosylation methods. For instance, it has been demonstrated to be completely orthogonal to gold-promoted glycosylations.[1][2] This allows for the iterative synthesis of complex oligosaccharides from stable anomeric ester building blocks under mild conditions, expanding the synthetic chemist's toolkit.

Conclusion

The Cu(OTf)₂ promoted glycosylation of isoquinoline-1-carboxylate donors represents a powerful and practical method for the construction of glycosidic linkages. Its mild and neutral reaction conditions, coupled with the unique "traceless" leaving group, make it an attractive strategy for the synthesis of sensitive and complex glycoconjugates. By understanding the underlying mechanism and adhering to the optimized protocols outlined in this guide, researchers can effectively leverage this methodology to advance their synthetic goals in carbohydrate chemistry and beyond.

References

-

Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions. Angewandte Chemie International Edition, [Link]

-

Isoquinoline-1-carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild Neutral Conditions. ResearchGate, [Link]

-

Mild Cu(OTf)2-mediated C-glycosylation with Chelation-Assisted Picolinate as a Leaving Group. Molecules, [Link]

-

Copper(II) Triflate: A Versatile Catalyst for the One‐Pot Preparation of Orthogonally Protected Glycosides. ResearchGate, [Link]

-

Activation of Thioglycosides with Copper(II) Bromide. Molecules, [Link]

-

Copper Reactivity can be Tuned to Catalyse the Stereoselective Synthesis of 2-deoxy Glycosides from Glycals. ChemRxiv, [Link]

-

Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, [Link]

-

Thiourea-Cu(OTf)2/NIS-synergistically promoted stereoselective glycoside formation with 2-azidoselenoglycosides or thioglycosides as donors. Organic & Biomolecular Chemistry, [Link]

-

Elucidating the Curtin–Hammett Principle in Glycosylation Reactions. Radboud Repository, [Link]

-

ZnI 2 -Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. Molecules, [Link]

-

O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, [Link]

-

Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. The Journal of Organic Chemistry, [Link]

-

2-Allylphenyl glycosides as glycosyl donors for sugar coupling. Carbohydrate Research, [Link]

-

A substrate-unspecified glycosylation reaction promoted by copper(II) trifluoromethanesulfonate in benzotrifluoride. Tetrahedron Letters, [Link]

-

Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry – A European Journal, [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific, [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, [Link]

Sources

Application Note: Scalable Preparation of Methyl Isoquinoline-1-carboxylate Hydrochloride

Abstract & Scope

This technical guide outlines a robust, scalable protocol for the synthesis of methyl isoquinoline-1-carboxylate hydrochloride from isoquinoline-1-carboxylic acid. Unlike traditional Fischer esterification using sulfuric acid, this method utilizes thionyl chloride (

Target Audience: Medicinal chemists, process development scientists, and drug discovery researchers.

Scientific Background & Rationale

The Target Molecule

Isoquinoline-1-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for serine protease inhibitors, kinase inhibitors, and alkaloids. The C1-position of the isoquinoline ring is electronically unique; the adjacent nitrogen renders the carboxylic acid prone to decarboxylation under forcing thermal conditions. Therefore, mild yet effective esterification is required.

Reaction Mechanism Selection

We utilize a Thionyl Chloride-Methanol mediated esterification .

-

Why not

? Sulfuric acid introduces water (as a byproduct and often in the reagent), which can complicate the crystallization of the water-soluble hydrochloride salt. -

Why

? Thionyl chloride reacts with methanol to form dimethyl sulfite and anhydrous HCl, or with the carboxylic acid to form the highly reactive acid chloride intermediate. This drives the equilibrium strongly toward the ester while maintaining anhydrous conditions ideal for salt precipitation.

Reaction Scheme (Visualized)

Figure 1: Reaction pathway utilizing thionyl chloride activation.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Handling Note |

| Isoquinoline-1-carboxylic acid | >98% | Starting Material | Hygroscopic; dry before use. |

| Thionyl Chloride ( | Reagent Grade (>99%) | Activating Agent | Corrosive/Toxic. Reacts violently with water. |

| Methanol (MeOH) | Anhydrous (<0.05% water) | Solvent/Reactant | Use fresh bottle or dry over molecular sieves. |

| Diethyl Ether / Acetone | ACS Grade | Anti-solvent | Used for precipitation/washing. |

Equipment

-

Three-neck round-bottom flask (equipped with magnetic stir bar).

-

Reflux condenser with a calcium chloride drying tube or

inlet. -

Pressure-equalizing addition funnel.

-

Ice-water bath.

-

Rotary evaporator with acid-resistant seals.

Experimental Protocol

Safety Pre-Check (Critical)

-

Gas Evolution: This reaction generates Sulfur Dioxide (

) and Hydrogen Chloride ( -

Exotherm: The addition of

to methanol is highly exothermic. Strict temperature control (

Step-by-Step Procedure

Phase 1: Activation & Addition

-

Setup: Oven-dry a 250 mL three-neck flask and cool under a stream of dry nitrogen.

-

Solvent Charge: Add Anhydrous Methanol (50 mL) to the flask.

-

Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches

. -

Reagent Addition: Transfer Thionyl Chloride (3.0 equivalents) to the addition funnel. Add dropwise to the methanol over 20–30 minutes.

-

Note: Ensure the temperature does not exceed

. The solution will fume slightly.

-

-

Substrate Addition: Once

addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add Isoquinoline-1-carboxylic acid (1.0 equivalent, e.g., 5.0 g) in portions as a solid.

Phase 2: Reaction & Reflux

-

Heating: Attach the reflux condenser. Heat the reaction mixture to reflux (

) using an oil bath. -

Duration: Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting acid spot should disappear.

-

Phase 3: Workup & Isolation

-

Concentration: Cool the mixture to room temperature. Concentrate the solution in vacuo (Rotavap) to approximately 20% of the original volume.

-

Caution: The distillate contains HCl and

. Use a base trap if possible.

-

-

Precipitation: Add Diethyl Ether (50 mL) or cold Acetone to the concentrated residue to induce crystallization of the hydrochloride salt.

-

Filtration: Filter the white to off-white solid using a Büchner funnel.

-

Washing: Wash the filter cake with cold diethyl ether (

mL) to remove residual acidity and unreacted impurities. -

Drying: Dry the solid in a vacuum oven at

for 4 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

The isolated product should be characterized to confirm identity and purity.

| Technique | Expected Observation |

| Appearance | White to pale yellow crystalline solid. |

| 1H NMR (DMSO-d6) | Aromatic protons: |

| Melting Point | Distinct sharp melting point (typically >140°C for HCl salts, check specific batch). |

| Solubility | Soluble in water, methanol, DMSO. Insoluble in ether, hexane. |

| Chloride Content | Positive Silver Nitrate ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in MeOH. | Evaporate MeOH more thoroughly before adding ether. Try Acetone as anti-solvent. |

| Starting Material Remains | Moisture in reaction. | Ensure MeOH is anhydrous. Increase |

| Product is an Oil | Impurities or free base present. | Triturate the oil with diethyl ether. If persistent, redissolve in minimal MeOH and add 4M HCl in Dioxane, then re-precipitate. |

| Yellow/Brown Color | Oxidation or degradation.[1][2] | Recrystallize from hot methanol/ethanol. Ensure inert atmosphere ( |

References

-

Daeniker, H. U. (1967). "2-Benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert Compound)." Organic Syntheses, Coll.[3] Vol. 5, p. 88. (Foundational chemistry for isoquinoline-1-carboxylic acid precursors).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Master Organic Chemistry. (2011). "Conversion of Carboxylic Acids to Esters using Acid Chlorides." (Verification of

mechanism).

Sources

Technical Support Center: Stabilizing Methyl Isoquinoline-1-Carboxylate in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with methyl isoquinoline-1-carboxylate in aqueous environments. Our focus is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of your experiments.

The Challenge: Hydrolysis of Methyl Isoquinoline-1-Carboxylate

Methyl isoquinoline-1-carboxylate, a valuable building block in medicinal chemistry and materials science, is susceptible to hydrolysis in aqueous solutions. This reaction, where the ester functional group is cleaved by water, results in the formation of isoquinoline-1-carboxylic acid and methanol. This degradation can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing an unintended impurity. The rate of this hydrolysis is highly dependent on factors such as pH, temperature, and the presence of catalysts.[1][2]

Understanding and controlling this hydrolytic instability is paramount for obtaining reliable and reproducible results in a variety of applications, from in vitro biological assays to formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with methyl isoquinoline-1-carboxylate in aqueous solutions.

Q1: My compound seems to be degrading in my aqueous buffer. How can I confirm that hydrolysis is the cause?

A1: The primary signs of hydrolysis are a decrease in the concentration of methyl isoquinoline-1-carboxylate over time and the corresponding appearance of its hydrolysis product, isoquinoline-1-carboxylic acid. Several analytical techniques can be employed to monitor this process:

-

High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the parent ester and its carboxylic acid metabolite.[3] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or trifluoroacetic acid) can typically achieve good separation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive detection and confirmation of the identities of the compounds, LC-MS is invaluable.[4] You can monitor the specific mass-to-charge ratios (m/z) for both the parent compound and the expected hydrolysis product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic methyl ester singlet (around 4.0 ppm) and the appearance of new aromatic signals corresponding to the carboxylic acid.[5][6]

Troubleshooting Tip: If you suspect hydrolysis, run a time-course experiment where you analyze samples of your solution at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to observe the degradation profile.

Q2: What is the most critical factor to control to prevent hydrolysis?

A2: pH is the single most important factor influencing the rate of ester hydrolysis. [1][2] Both acidic and basic conditions can catalyze the breakdown of the ester.

-

Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and irreversible, proceeding through a nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4][5]

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process that is driven to completion by the presence of excess water.[7]

A pH-rate profile study is the most rigorous way to determine the optimal pH for maximum stability. However, as a general starting point, maintaining a slightly acidic pH, typically in the range of 4.0 to 6.0, is often beneficial for minimizing the hydrolysis of many esters.[4]

Q3: What are the best strategies to maintain a stable pH in my aqueous solution?

A3: Utilizing a well-chosen buffer system is essential. The buffer's pKa should be close to the desired pH to ensure maximum buffering capacity.

| Buffer System | Useful pH Range | Considerations |

| Acetate Buffer | 3.8 - 5.8 | Commonly used and generally compatible with many biological assays. |

| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions which might otherwise catalyze degradation.[1] |

| Phosphate Buffer | 6.2 - 8.2 | While common, the higher end of this range may accelerate hydrolysis. |

Experimental Protocol: Preparing a Stabilized Aqueous Solution

-

Buffer Preparation: Prepare a stock solution of your chosen buffer (e.g., 0.1 M sodium acetate).

-

pH Adjustment: Carefully adjust the pH of the buffer to the desired value (e.g., 5.0) using a calibrated pH meter and dropwise addition of a suitable acid (e.g., acetic acid) or base (e.g., sodium hydroxide).

-

Compound Dissolution: Dissolve the methyl isoquinoline-1-carboxylate in a minimal amount of a water-miscible co-solvent (see Q4) before adding it to the buffer to prevent precipitation.

-

Final Concentration: Bring the solution to the final desired volume with the pH-adjusted buffer.

-

Storage: Store the solution at low temperatures (2-8°C or frozen) to further slow the rate of hydrolysis.[4]

Q4: Can I use co-solvents to improve stability?

A4: Yes, using water-miscible organic co-solvents can significantly reduce the rate of hydrolysis by lowering the concentration of water, the primary reactant.[8][9]

| Co-Solvent | Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 5-30% (v/v) | Generally well-tolerated in many cell-based assays at low concentrations.[8] |

| Ethanol | 10-50% (v/v) | Can be effective but may have biological effects in some experimental systems. |

| Polyethylene Glycol (PEG) | 10-40% (v/v) | Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are commonly used. |

Workflow for Co-Solvent Selection

Caption: Decision workflow for incorporating co-solvents.

Q5: For long-term storage, are there better options than frozen aqueous solutions?

A5: For long-term stability, removing water altogether is the most effective strategy.

-

Lyophilization (Freeze-Drying): This process involves freezing the solution and then sublimating the water under a vacuum.[10][11] This results in a dry, stable powder that can be reconstituted immediately before use.[4][10] The absence of water effectively halts hydrolysis.[10] Cryoprotectants like trehalose or sucrose are often added to protect the compound during the freezing process.[10]

-

Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form inclusion complexes with guest molecules, like methyl isoquinoline-1-carboxylate, shielding the labile ester group from water.[14][15][16] This can enhance stability in aqueous solutions.[17]

Hydrolysis Mechanism and Protective Strategies

Caption: The hydrolysis mechanism and points of intervention.

Conclusion

Preventing the hydrolysis of methyl isoquinoline-1-carboxylate in aqueous solutions requires a multi-faceted approach. By carefully controlling the pH, utilizing co-solvents, managing temperature, and considering advanced formulation strategies like lyophilization and cyclodextrin encapsulation, researchers can significantly improve the stability of this compound. This ensures the integrity of experimental data and the successful development of novel applications.

References